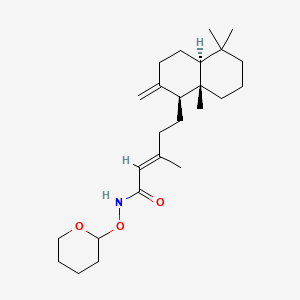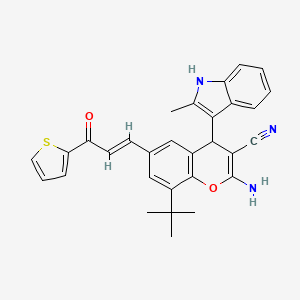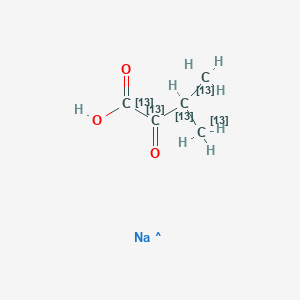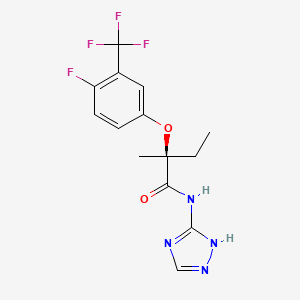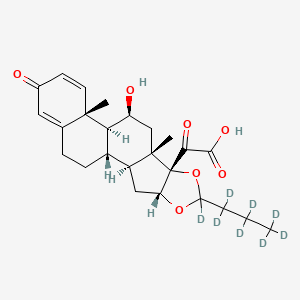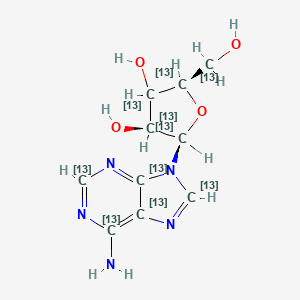
Adenosine-13C10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-13C10: is a stable isotope-labeled compound of adenosine, where ten carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its ability to trace and study metabolic pathways and molecular interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10 typically involves the incorporation of carbon-13 into the ribose and adenine components of adenosine. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with adenine to form this compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product .
化学反应分析
Types of Reactions: Adenosine-13C10 undergoes various chemical reactions, including:
Oxidation: Adenosine can be oxidized to inosine using oxidizing agents like iodine or potassium permanganate.
Reduction: Reduction of adenosine can lead to the formation of deoxyadenosine.
Common Reagents and Conditions:
Oxidation: Iodine, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Various substituted adenosine derivatives.
科学研究应用
Chemistry: Adenosine-13C10 is used in NMR spectroscopy to study the structure and dynamics of nucleic acids and other biomolecules. Its isotopic labeling allows for detailed analysis of molecular interactions and conformational changes .
Biology: In biological research, this compound is used to trace metabolic pathways and study the role of adenosine in cellular processes. It helps in understanding the mechanisms of action of adenosine receptors and their involvement in physiological and pathological conditions .
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adenosine and its analogs. It is also used in drug development to study the interaction of adenosine with its receptors and the effects of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for research and development purposes. It is also used in quality control and validation of analytical methods .
作用机制
Adenosine-13C10 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3, each of which has distinct physiological roles. The binding of adenosine to these receptors leads to various cellular responses, such as modulation of neurotransmitter release, regulation of blood flow, and immune responses .
Molecular Targets and Pathways:
A1 Receptor: Involved in reducing heart rate and promoting sleep.
A2A Receptor: Plays a role in vasodilation and anti-inflammatory responses.
A2B Receptor: Involved in bronchoconstriction and immune responses.
A3 Receptor: Associated with anti-inflammatory and cardioprotective effects.
相似化合物的比较
Adenosine-15N5: Another isotopically labeled form of adenosine with nitrogen-15.
Deoxyadenosine-13C10: A deoxygenated form of this compound.
Guanosine-13C10: A similar nucleoside with carbon-13 labeling.
Uniqueness: this compound is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions, making it a valuable tool in various fields of scientific research .
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
277.17 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI 键 |
OIRDTQYFTABQOQ-JEUJIVADSA-N |
手性 SMILES |
[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
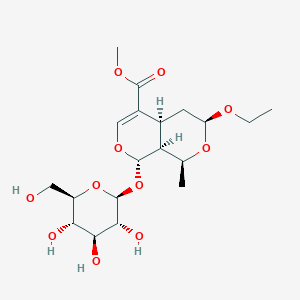
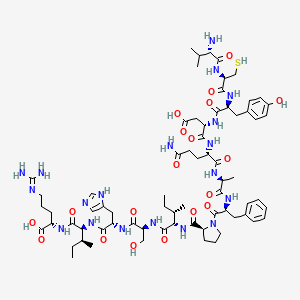
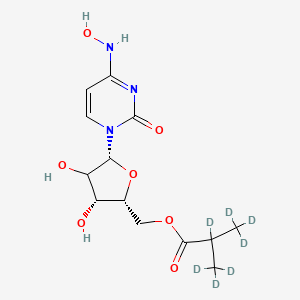

![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)


